molecular formula C10H16O2 B2681824 (4Z,7Z)-deca-4,7-dienoic acid CAS No. 169392-17-0

(4Z,7Z)-deca-4,7-dienoic acid

Cat. No.: B2681824
CAS No.: 169392-17-0
M. Wt: 168.236
InChI Key: VIQVVSKJFRPIIP-CWWKMNTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z,7Z)-deca-4,7-dienoic acid is an unsaturated fatty acid with a molecular formula of C10H16O2. It is characterized by the presence of two double bonds at the 4th and 7th positions in the Z (cis) configuration. This compound is part of a broader class of unsaturated fatty acids, which are known for their various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7Z)-deca-4,7-dienoic acid typically involves the reduction of a 10-halo-3,6-decadiyne to form a (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This process can be carried out under mild conditions without the need for protecting groups, making it efficient and high-yielding.

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced chromatographic techniques such as Ultra Performance Liquid Chromatography (UPLC) with Charged Surface Hybrid (CSH) technology. This allows for the separation and purification of the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

(4Z,7Z)-deca-4,7-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated fatty acids.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, ozone

    Reducing agents: Hydrogen gas, palladium catalyst

    Halogenating agents: Bromine, chlorine

Major Products Formed

The major products formed from these reactions include epoxides, diols, and halogenated derivatives, which can be further transformed into various functionalized fatty acids .

Scientific Research Applications

(4Z,7Z)-deca-4,7-dienoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is studied for its role in cellular signaling and membrane structure.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of inflammatory diseases and metabolic disorders.

    Industry: It is used in the production of biodegradable polymers and as a component in specialty lubricants

Mechanism of Action

The mechanism of action of (4Z,7Z)-deca-4,7-dienoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and metabolism .

Comparison with Similar Compounds

Similar Compounds

    (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid:

    (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid:

Uniqueness

(4Z,7Z)-deca-4,7-dienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Unlike DHA and EPA, which have multiple double bonds, this compound has only two, making it a simpler model for studying the effects of unsaturation on fatty acid behavior .

Properties

IUPAC Name

(4Z,7Z)-deca-4,7-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQVVSKJFRPIIP-CWWKMNTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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